molecular formula C12H10N2O4S B2557078 N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide CAS No. 313404-60-3

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2557078
CAS No.: 313404-60-3
M. Wt: 278.28
InChI Key: IMLSSBGLQVOARW-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)thiophene-2-carboxamide is a nitroaromatic thiophene carboxamide derivative characterized by a thiophene ring linked to a substituted phenyl group via an amide bond. The phenyl group features a methoxy substituent at the 2-position and a nitro group at the 5-position.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-10-5-4-8(14(16)17)7-9(10)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLSSBGLQVOARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide typically involves the condensation of 2-methoxy-5-nitroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features

Substituent Positioning and Electronic Effects
  • N-(2-Nitrophenyl)Thiophene-2-Carboxamide (): The absence of a methoxy group and the nitro group at the 2-position on the phenyl ring results in distinct electronic and steric profiles.
  • N-(4-Methoxy-2-Nitrophenyl)-5-Methylthiophene-2-Carboxamide (): The methoxy group at the 4-position (vs. 2-position in the target compound) alters steric hindrance and hydrogen-bonding capacity. The additional methyl group on the thiophene ring may enhance lipophilicity .
Core Modifications
  • The trifluoromethyl and hydroxy groups contribute to dual cyclooxygenase/5-lipoxygenase inhibition, a feature absent in simpler thiophene derivatives .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) LogP (Predicted) Notable Features
N-(2-Methoxy-5-Nitrophenyl)Thiophene-2-Carboxamide C₁₂H₁₀N₂O₅S Not reported ~2.1 Balanced polarity from -NO₂ and -OCH₃
N-(2-Nitrophenyl)Thiophene-2-Carboxamide C₁₁H₈N₂O₃S 397 ~1.8 Planar structure (dihedral angle 8.5–13.5°)
L-652,343 (Benzo[b]thiophene analog) C₂₁H₁₄F₃NO₃S₂ Not reported ~4.5 High lipophilicity; dual enzyme inhibition
N-(4-Methoxy-2-Nitrophenyl)-5-Methylthiophene-2-Carboxamide C₁₃H₁₂N₂O₅S Not reported ~2.3 Methyl group enhances metabolic stability

Biological Activity

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, a methoxy group, and a nitrophenyl moiety. Its structural formula can be represented as follows:

  • Molecular Formula : C12H10N2O4S
  • Molecular Weight : Approximately 270.29 g/mol

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases and enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Antimicrobial Activity : Activation by bacterial nitroreductases results in bactericidal effects against various pathogens.
  • Anticancer Mechanisms : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with proteins involved in cell cycle regulation.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against several bacterial strains, including:

Bacterial Strain Activity
Escherichia coliPotent
Klebsiella spp.Significant
Shigella spp.Notable
Salmonella spp.Effective

The mechanism involves the activation of nitroreductases within bacterial cells that lead to the disruption of cellular functions.

Anticancer Activity

In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines. Notable findings include:

  • Cell Lines Tested : Hep3B (Human Hepatocellular Carcinoma)
  • IC50 Values : Reported values show significant inhibition, with some derivatives demonstrating IC50 values as low as 23 µg/mL .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the minimum inhibitory concentration (MIC) of this compound against various pathogens. Results indicated MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, showcasing significant antibacterial activity compared to standard antibiotics .
  • Anticancer Evaluation :
    • Research focused on the anticancer potential of thiophene carboxamide derivatives highlighted this compound's ability to induce cell cycle arrest in cancer cells, with further studies needed to elucidate its full mechanism of action .
  • Synergistic Effects with Other Drugs :
    • The compound has demonstrated synergistic effects when combined with existing antibiotics like Ciprofloxacin, enhancing their efficacy against resistant bacterial strains while maintaining low toxicity levels .

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